molecular formula C30H30ClN3O6S B2414496 4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-50-6

4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No.: B2414496
CAS No.: 688060-50-6
M. Wt: 596.1
InChI Key: HGDKMFNVQIMAGN-UHFFFAOYSA-N
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Description

4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C30H30ClN3O6S and its molecular weight is 596.1. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of various quinazoline derivatives, including those related to the mentioned compound, has been a subject of study due to their potential biological activities. For instance, Phillips and Castle (1980) explored the synthesis of dihydro-11bH-quino[1,2-c]quinazolines, which are structurally similar to the compound , demonstrating the versatility of these compounds in chemical synthesis (Phillips & Castle, 1980).

Biological Activities

  • Quinazoline derivatives have been extensively studied for their potential antitumor activities. For example, Al-Suwaidan et al. (2016) synthesized and evaluated 3-benzyl-4(3H)quinazolinone analogues, finding some derivatives with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016). Similarly, Mohamed et al. (2016) designed trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing extensive-spectrum antitumor efficiency in various cell lines (Mohamed et al., 2016).

Chemical Properties and Synthesis Techniques

  • Other research focuses on the synthesis techniques and chemical properties of quinazoline derivatives. Al-iraqi and Al-Allaf (2021) detailed the synthesis of new quinazoline-4(3H)-one derivatives, illustrating the chemical diversity achievable with these compounds (Al-iraqi & Al-Allaf, 2021).

Molecular Docking Studies

  • Molecular docking studies, as part of drug discovery, often involve quinazoline derivatives. Wu et al. (2022) synthesized a specific quinazoline derivative and performed molecular docking to suggest its favorable interaction with SHP2 protein, demonstrating the compound's potential as a therapeutic agent (Wu et al., 2022).

Properties

IUPAC Name

4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O6S/c1-37-24-9-8-19(14-25(24)38-2)10-11-32-28(35)7-4-12-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-3-6-21(31)13-20/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDKMFNVQIMAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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